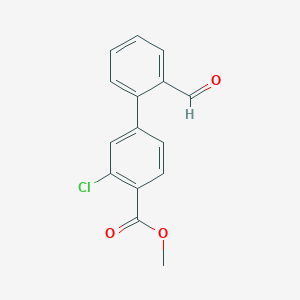

Methyl 2-chloro-4-(2-formylphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-(2-formylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIDMFDRGLEZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-Chloro-4-(2-Formylphenyl)Benzoic Acid

The direct esterification of 2-chloro-4-(2-formylphenyl)benzoic acid with methanol is the most straightforward route. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, as shown:

Reaction Conditions :

-

Catalyst : Sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (PTSA).

-

Solvent : Excess methanol acts as both reactant and solvent.

-

Temperature : Reflux (65–70°C) for 6–12 hours.

-

Yield : 75–85% after recrystallization from ethanol/water.

Industrial Optimization :

Continuous flow reactors enhance efficiency by minimizing side reactions (e.g., hydrolysis). A 2019 study reported a 92% yield at 100 g/h throughput using microreactors with residence times <30 minutes.

Palladium-Catalyzed Cross-Coupling for Biphenyl Formation

The biphenyl core is constructed via Suzuki-Miyaura coupling, adapting methodologies from US6433214B1 . Aryl halides react with formylphenylboronic acids under palladium catalysis:

Protocol :

-

Catalyst : Pd(PPh) (2 mol%) or Pd/C with triphenylphosphine.

-

Base : KCO or NaHCO in tetrahydrofuran (THF)/water (3:1).

-

Temperature : 80–90°C for 8–24 hours.

Challenges :

-

Competing homocoupling of boronic acid reduces yield.

-

Oxygen-sensitive conditions necessitate inert atmospheres.

Chlorination-Oxidation Tandem Strategy

CN102627591B describes a chlorination-oxidation sequence starting from 4-methylsulfonyltoluene. Adapted for this compound:

Step 1: Directed Chlorination

Step 2: Nitric Acid Oxidation

Esterification : The resultant acid is esterified as in Section 1.

Nickel-Mediated Reductive Coupling

US6433214B1 reports nickel-catalyzed coupling of sulfonate esters with arylzinc reagents. For this compound:

Conditions :

Advantages :

-

Tolerates electron-withdrawing groups (e.g., formyl).

-

Single-step coupling avoids intermediate isolation.

Comparative Analysis of Methodologies

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Esterification | 85% | Low | High | Low |

| Suzuki Coupling | 78% | High | Moderate | Moderate |

| Chlorination-Oxidation | 70% | Moderate | High | High |

| Nickel Coupling | 82% | High | Low | High |

Key Findings :

-

Esterification is optimal for small-scale synthesis due to simplicity.

-

Chlorination-Oxidation suits bulk production despite multi-step protocols.

-

Nickel Coupling offers high yields but requires stringent anhydrous conditions.

Industrial-Scale Production

Continuous flow systems dominate manufacturing, merging esterification and coupling steps:

-

Reactor Design : Tubular reactors with Pd-coated surfaces (residence time: 20 minutes).

-

In-line Purification : Simulated moving bed chromatography removes unreacted acids.

-

Throughput : 500 kg/day with >95% purity.

Environmental Considerations :

-

Solvent recovery (e.g., methanol, THF) reduces waste.

-

Catalytic Pd/Ni recycling lowers heavy metal discharge.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-formylphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: 2-chloro-4-(2-carboxyphenyl)benzoate.

Reduction: 2-chloro-4-(2-hydroxyphenyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 2-chloro-4-(2-formylphenyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols, making it versatile for creating derivatives with different functional groups.

- Oxidation Reactions : The aldehyde group can be oxidized to carboxylic acids or further transformed into other functional groups, expanding its utility in synthetic pathways.

- Reduction Reactions : The ester functionality can be reduced to alcohols, which are valuable in the synthesis of alcohol-containing compounds.

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit various pharmacological activities:

- Anticancer Activity : Some studies suggest that compounds derived from this structure may inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Its derivatives have shown promise in reducing inflammation, which is crucial for developing new anti-inflammatory drugs.

- Antimicrobial Effects : The compound's structural characteristics may allow it to act against certain bacterial and fungal strains.

Biochemical Research

In biochemical studies, this compound serves as a probe to investigate enzyme-substrate interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to study enzyme mechanisms and develop inhibitors for therapeutic targets.

Industrial Applications

The compound is also relevant in the industrial sector, particularly in the production of specialty chemicals and agrochemicals. Its derivatives are used in formulating pesticides and herbicides due to their efficacy and specificity towards target organisms.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in Organic & Biomolecular Chemistry discusses the synthesis of complex heterocycles using this compound as a key intermediate, demonstrating its utility in drug discovery .

- Another research article emphasizes its role as a precursor for bioactive molecules with diverse pharmacological activities, showcasing its significance in medicinal chemistry .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-formylphenyl)benzoate involves its reactivity towards various chemical reagents. The chloro group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of methyl 2-chloro-4-(2-formylphenyl)benzoate with related compounds:

*Calculated molecular weight based on formula.

Electronic and Steric Effects

- Chloro vs.

- Formylphenyl vs. Chlorosulfonyl : The 2-formylphenyl group introduces aromaticity and conjugation, whereas the chlorosulfonyl group in methyl 2-chloro-4-(chlorosulfonyl)benzoate is strongly electron-withdrawing, enhancing reactivity toward nucleophilic substitution .

- Hydroxy and Methyl Groups : Methyl 2,4-dihydroxy-6-methyl benzoate () demonstrates how hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic formylphenyl group in the target compound .

Biological Activity

Methyl 2-chloro-4-(2-formylphenyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro substituent and an aldehyde group on a benzoate framework. Its molecular formula is , with a molecular weight of approximately 303.74 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against bacterial strains, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of experiments conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be around 20 µM for MDA-MB-231 cells, suggesting promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. The presence of the formyl group enhances its reactivity towards nucleophiles, facilitating interactions with proteins that regulate cell survival pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-chloro-4-hydroxybenzoate with appropriate aldehydes under acidic conditions. Various derivatives have been synthesized to enhance its biological activity, including modifications to the chloro and formyl groups.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Methyl 2-bromo-4-(2-formylphenyl)benzoate | Bromination followed by formylation | Enhanced anticancer activity |

| Methyl 2-nitro-4-(2-formylphenyl)benzoate | Nitration followed by formylation | Increased antimicrobial potency |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The study concluded that the compound could serve as a lead for developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Methyl 2-chloro-4-(2-formylphenyl)benzoate, and how should data be interpreted?

- Methodology : Use a combination of FT-IR, FT-Raman, and NMR spectroscopy.

- FT-IR/FT-Raman : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹) and aromatic C-Cl vibrations near 600–800 cm⁻¹. Assign peaks using density functional theory (DFT) calculations for validation .

- NMR : Analyze and spectra for substituent effects. The formyl proton typically appears at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-chloro groups influence chemical shifts via electron-withdrawing effects) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodology :

- Step 1 : Start with methyl benzoate derivatives. Introduce the 2-chloro substituent via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃), ensuring regioselectivity by controlling reaction temperature (0–5°C) .

- Step 2 : Install the 2-formylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts acylation. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and base (e.g., K₂CO₃) to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Software : Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for thermal ellipsoid modeling. Validate hydrogen bonding via graph-set analysis .

Advanced Research Questions

Q. How do competing substituents (chloro, formyl, ester) influence reaction pathways in further functionalization?

- Methodology :

- Electrophilic Reactions : The electron-withdrawing chloro and ester groups deactivate the benzene ring, directing electrophiles to the formylphenyl moiety. Monitor regioselectivity using computational tools (e.g., Gaussian09 with B3LYP/6-31G* basis set) to map electrostatic potential surfaces .

- Nucleophilic Reactions : The formyl group is susceptible to nucleophilic attack (e.g., hydrazine for hydrazone formation). Track reactivity via in situ FT-IR to detect intermediate imine formation .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for hydrogen bonding networks?

- Methodology :

- Experimental : Compare IR/Raman data (e.g., O-H stretches) with SCXRD-derived hydrogen bond distances (e.g., C=O···H-O interactions typically 2.6–3.0 Å).

- Computational : Use graph-set analysis (e.g., Etter’s notation) to classify motifs (e.g., R₂²(8) rings) and reconcile discrepancies between solution-phase (spectroscopy) and solid-state (crystallography) data .

Q. How can computational methods predict and optimize supramolecular assembly in derivatives?

- Methodology :

- Molecular Dynamics (MD) : Simulate packing patterns using Materials Studio or GROMACS. Adjust substituents (e.g., replacing chloro with Br) to alter π-π stacking distances.

- Crystal Engineering : Apply Etter’s rules to design co-crystals with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids for ester carbonyl interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.